4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-28(26,27)15-10-12(18(24)25)8-9-14(15)19/h3-10,20H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRNVOUEYNAKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid (CAS No. 109030-05-9) is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory research. This article reviews its biological activities, focusing on various studies that highlight its efficacy against different biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₅S |
| Molecular Weight | 421.85 g/mol |
| CAS Number | 109030-05-9 |
| MDL Number | MFCD02711519 |
Anticancer Activity
Recent research has indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of similar pyrazole structures can inhibit cancer cell proliferation effectively.
A notable study reported that certain pyrazole derivatives demonstrated IC₅₀ values ranging from 5 to 10 µM against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. A study highlighted that similar sulfamoyl compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. It has been noted that related compounds can act as inhibitors for key enzymes involved in cancer progression and inflammation. For example, the inhibition of cyclooxygenase (COX) enzymes has been documented, which plays a critical role in the inflammatory response .
Case Studies
- In Vitro Studies : A comprehensive study assessed the cytotoxic effects of several analogs of the compound on MCF7 and A549 cell lines. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity significantly, with some derivatives achieving IC₅₀ values as low as 3 µM .
- In Vivo Studies : Another investigation involved administering the compound in animal models of cancer. The results showed a marked reduction in tumor size compared to control groups, confirming its potential efficacy as an anticancer agent .
Scientific Research Applications
Pharmaceutical Development
The compound's unique structural features make it a candidate for drug discovery. It has been studied for its potential anti-inflammatory and antimicrobial properties. The sulfamoyl group is known for its ability to interact with biological targets, which can influence pathways related to inflammation and infection .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Interaction Studies
Studies have demonstrated that 4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid can effectively bind to specific biological targets. This binding capability is crucial for developing new drugs aimed at combating antibiotic resistance .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives highlighted their activity against mycobacterial and fungal strains. The synthesized compounds were screened using RP-HPLC to determine their lipophilicity and biological efficacy compared to standard antibiotics like isoniazid and penicillin G. The results showed that some derivatives had comparable or superior antimicrobial activity .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focused on the structure-activity relationships of similar compounds revealed that modifications in the pyrazolone moiety significantly affected biological activity. The findings suggest that optimizing these structural components could enhance therapeutic efficacy against specific targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoic Acid Core
The target compound’s bioactivity and physicochemical properties are influenced by the positions of chlorine and sulfamoyl groups. Key analogs include:
a. 4-(N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)benzoic acid (CAS: 31816-70-3)
- Molecular Formula : C₁₈H₁₇N₃O₅S
- Molecular Weight : 387.41 g/mol
- Key Differences : Lacks the chlorine substituent at position 4; sulfamoyl group at position 4 instead of 3.
- Properties : Higher purity (97%) and stability at room temperature compared to the chlorinated analog .
b. 2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid (CAS: 438031-01-7)
- Molecular Formula : C₁₇H₁₄ClN₃O₅S
- Molecular Weight : 407.83 g/mol
- Key Differences : Chlorine at position 2 and sulfamoyl at position 4.
- Applications : Used as a pharmaceutical intermediate, suggesting altered bioactivity due to substituent repositioning .
c. 3,4-Dichloro-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-benzoic Acid (CAS: 380349-12-2)
Functional Group Modifications
Methyl Substituent Effects
- 5-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid (CAS: 380195-30-2) Molecular Formula: C₁₇H₁₇N₃O₅S Molecular Weight: 375.40 g/mol Key Differences: Methyl group at position 2 instead of chlorine.
Heterocyclic Modifications
- 2-Chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid (CAS: 329200-53-5)
- Molecular Formula : C₂₂H₁₄Cl₂N₂O₄
- Molecular Weight : 441.26 g/mol
- Key Differences : Incorporates a furyl group and a second chlorophenyl ring.
- Applications : Extended conjugation may enhance photophysical properties for materials science .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis of this sulfamoyl benzoic acid derivative requires multi-step organic reactions, including cyclization and sulfamoylation. Key parameters include:
- Temperature : Maintain 60–80°C during sulfonamide coupling to avoid decomposition of reactive intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency for pyrazole sulfonamide formation .
- Catalyst : Use triethylamine or DMAP to facilitate sulfamoyl group transfer .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediate formation .
Q. How can researchers confirm structural integrity during synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and torsional conformations (e.g., pyrazol-3-one ring planarity) .
Advanced Research Questions
Q. How should discrepancies in spectroscopic data between synthesized batches be addressed?
Contradictions in NMR or mass spectra may arise from:
- Tautomerism : The pyrazol-3-one ring exhibits keto-enol tautomerism, altering proton environments. Use --HMBC to confirm tautomeric states .
- Impurity Profiling : Employ HPLC-PDA (95% acetonitrile/water) to detect side products from incomplete sulfamoylation or oxidation .
- Statistical Analysis : Apply principal component analysis (PCA) to batch data, comparing peak integrals or retention times to identify systematic errors .
Q. What strategies elucidate structure-activity relationships (SAR) for enzyme inhibition?
| Structural Feature | Impact on Bioactivity | Method |
|---|---|---|
| Sulfamoyl group | Enhances hydrogen bonding with catalytic sites | Molecular docking (AutoDock Vina) |
| Chlorine substituent | Improves lipophilicity and membrane permeation | LogP calculations (ChemDraw) |
| Pyrazol-3-one ring | Modulates electron density for π-π stacking | DFT simulations (Gaussian 09) |
- Comparative Studies : Benchmark against analogs (e.g., 4-chloro-2-[...]phenol) to assess substituent effects on IC values .
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
Q. How can crystallographic data resolve ambiguity in molecular conformation?
Single-crystal X-ray diffraction provides:
- Bond Lengths : Validate sulfamoyl S–N bond lengths (1.60–1.65 Å) vs. computational predictions .
- Dihedral Angles : Assess planarity between the benzoic acid and pyrazol-3-one moieties (ideal: <10° deviation) .
- Packing Interactions : Identify π-π stacking (3.5–4.0 Å spacing) or hydrogen bonds (N–H···O, 2.8–3.2 Å) influencing stability .
Methodological Recommendations
- Contradiction Mitigation : Cross-validate spectroscopic data with computational models (e.g., NMR chemical shift prediction via ACD/Labs) .
- Reaction Optimization : Use design of experiments (DoE) to statistically optimize solvent ratios and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
